

A Comparative Guide to Benzylphosphonates: Dimethyl Benzoylphosphonate in Focus

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Compound of Interest

Compound Name: *Dimethyl benzoylphosphonate*

Cat. No.: B092200

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A Note to the Reader: Comprehensive experimental data directly characterizing "**Dimethyl benzoylphosphonate**" is limited in publicly available scientific literature. This guide will focus on the closely related and well-documented compound, Dimethyl benzylphosphonate, and provide a detailed comparison with its common analogue, Diethyl benzylphosphonate. This comparative analysis will encompass their synthesis, physicochemical properties, and performance in key applications, supported by available experimental data for related compounds. This approach aims to provide a valuable resource for researchers, scientists, and drug development professionals by offering insights into the structure-activity relationships within this class of organophosphorus compounds.

Physicochemical Properties: A Comparative Overview

The choice between dimethyl and diethyl benzylphosphonate often depends on the desired solubility, reactivity, and thermal properties for a specific application. While specific data for **dimethyl benzoylphosphonate** is scarce, a comparison of the corresponding benzylphosphonates provides valuable insights.

Property	Dimethyl Benzylphosphonate	Diethyl Benzylphosphonate
CAS Number	773-47-7	1080-32-6
Molecular Formula	C ₉ H ₁₃ O ₃ P	C ₁₁ H ₁₇ O ₃ P
Molecular Weight	200.17 g/mol	228.22 g/mol
Appearance	Colorless to light yellow liquid	Colorless liquid
Boiling Point	132 °C @ 0.3 Torr	106-108 °C @ 1 mmHg
Density	~1.12 g/cm ³	1.095 g/mL at 25 °C
Refractive Index	Not readily available	n _{20/D} 1.497

Synthesis of Benzylphosphonates: The Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on a benzyl halide.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

Materials:

- Benzyl bromide (1 equivalent)
- Triethyl phosphite (1.2 equivalents)
- Anhydrous toluene (optional, as solvent)

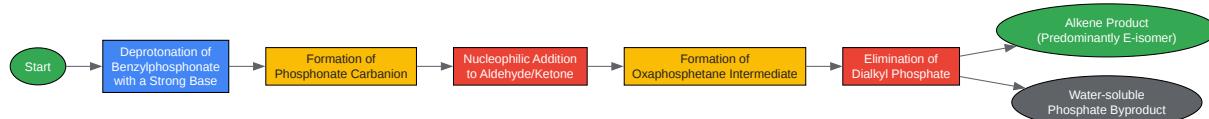
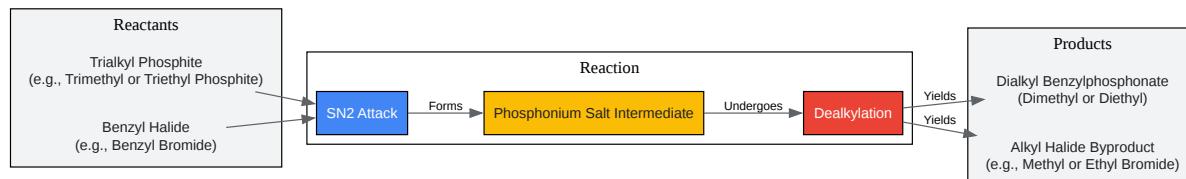
Procedure:

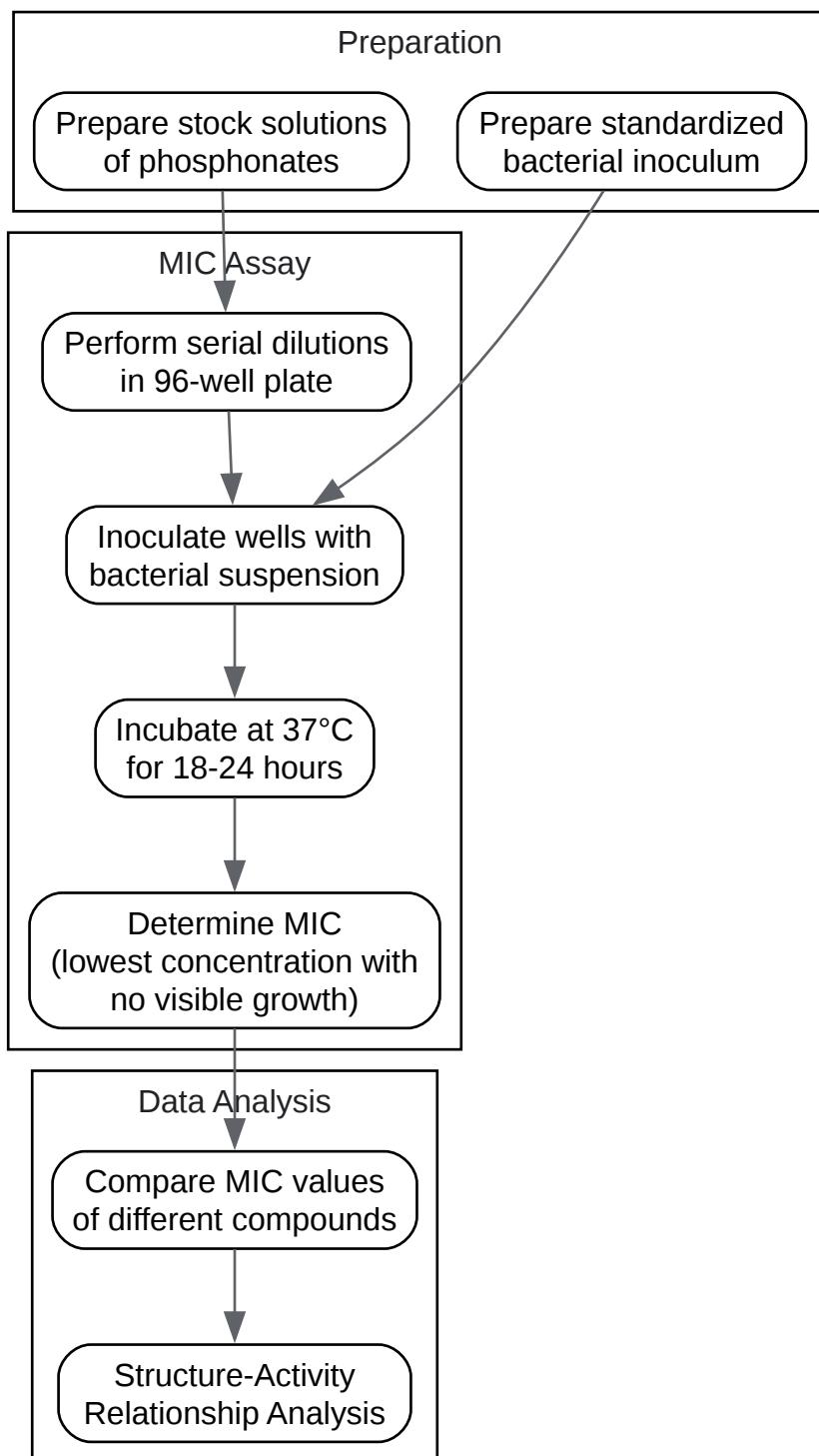
- Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The reaction can be run neat or in a solvent like

anhydrous toluene.

- Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. The byproduct, ethyl bromide, will distill off during the reaction.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Purify the crude product by vacuum distillation to obtain pure diethyl benzylphosphonate as a colorless oil.

A similar procedure can be followed for the synthesis of dimethyl benzylphosphonate, using trimethyl phosphite as the phosphorus source.



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